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3,5-Difluoro-4-propoxybenzoic acid

Cat. No.: B7873357
M. Wt: 216.18 g/mol
InChI Key: UOCSCYZYAQPWNB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorinated Benzoic Acid Derivatives in Organic Chemistry

The field of organic fluorine chemistry began its significant expansion in the mid-20th century, moving from curiosities to essential components in numerous applications. The introduction of fluorine atoms into organic molecules, including benzoic acid derivatives, was found to dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can lead to increased thermal stability, enhanced lipophilicity, and altered acidity (pKa) of the carboxylic acid group. wikipedia.org

Initially, simple monofluorinated benzoic acids like 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid were synthesized and studied. wikipedia.orgnih.gov Methods such as the Schiemann reaction became crucial for introducing fluorine into the aromatic ring. wikipedia.org As synthetic methodologies advanced, the focus expanded to include more complex, polysubstituted derivatives. The development of practical synthetic routes to compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and 3,5-dimethoxy-2,4-difluorobenzoic acid highlights the strategic importance of these molecules as key intermediates for pharmaceuticals, such as fluoroquinolone antibiotics. semanticscholar.orgresearchgate.net This evolution has established fluorinated benzoic acid derivatives as a critical class of compounds in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Academic Significance of 3,5-Difluoro-4-propoxybenzoic Acid as a Prototypical Fluorinated Aromatic Carboxylic Acid

While not as commonly cited as simpler analogs, this compound serves as an important prototypical molecule for investigating the synergistic effects of multiple, electronically distinct substituents on an aromatic ring. Its academic significance lies in its role as a specialized synthetic building block. The specific substitution pattern—two meta-directing fluorine atoms and one ortho-, para-directing propoxy group—creates a well-defined electronic and steric environment.

This structure is of particular interest in the field of liquid crystal research. researchgate.netnih.gov The rigid benzoic acid core, combined with the flexible propoxy chain and the lateral fluorine atoms, provides the necessary molecular shape (calamitic) and polarity for the formation of mesophases. nih.govtcichemicals.com Researchers utilize such compounds to study how subtle changes in molecular structure, such as the position of fluorine atoms, affect properties like mesophase stability, transition temperatures, and dielectric anisotropy. tcichemicals.com The presence of lateral fluorine substituents is a known strategy for modifying the packing of molecules in the liquid crystalline state, often leading to lower melting points and influencing the resulting mesophase. tcichemicals.com Therefore, this compound is an exemplary model for designing and synthesizing new liquid crystalline materials with tailored properties.

Scope and Research Objectives for Comprehensive Investigation of this compound

The primary research objective concerning this compound is its utilization as an intermediate in the synthesis of high-value organic materials. The investigation of this compound is typically not as an end-product but as a crucial component for constructing larger, more complex molecular architectures.

Key research objectives include:

Synthesis of Novel Liquid Crystals: A major focus is the incorporation of this acid into the structure of new liquid crystal molecules. By reacting the carboxylic acid group to form esters, researchers can link it to other mesogenic (liquid crystal-forming) units. The goal is to create materials with specific properties, such as broad temperature ranges for nematic or smectic phases, for applications in display technologies. researchgate.nettcichemicals.com

Development of Advanced Polymers and Materials: The unique properties conferred by the fluorinated propoxybenzoic acid structure can be transferred to polymers by incorporating it as a monomer. The objectives are to develop materials with enhanced thermal stability, specific optical properties, or low surface energy.

Intermediate for Biologically Active Molecules: Although less documented for this specific isomer, fluorinated benzoic acids are frequently used as precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.net A research objective could be to use this compound as a starting material to explore new derivatives with potential biological activity, leveraging the known impact of fluorine on metabolic stability and binding affinity. globalscientificjournal.com

The comprehensive investigation of this compound is therefore driven by its potential to enable the creation of new functional materials and molecules, with a strong emphasis on structure-property relationships.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in peer-reviewed literature. The data presented below is based on information from chemical suppliers and computational predictions, with data for the closely related compound 4-Propoxybenzoic acid provided for comparison.

Table 1: Physicochemical Properties

Property This compound 4-Propoxybenzoic acid
CAS Number 179133-14-7 5438-19-7 nih.gov
Molecular Formula C₁₀H₁₀F₂O₃ C₁₀H₁₂O₃ nih.gov
Molecular Weight 216.18 g/mol 180.20 g/mol nih.gov
Physical Form Solid (predicted) Solid nih.gov
Melting Point Not available 146-149 °C nih.gov
Boiling Point Not available Not available

| Solubility | Not available | Not available |

Table 2: Spectroscopic Data Comparison

Data Type This compound 4-Propoxybenzoic acid
¹H NMR Data not publicly available Spectra available chemicalbook.com
¹³C NMR Data not publicly available Data not publicly available
IR Spectrum Data not publicly available Spectra available chemicalbook.com

| Mass Spectrum | Data not publicly available | m/z Top Peak: 138 nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O3 B7873357 3,5-Difluoro-4-propoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-propoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSCYZYAQPWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3,5 Difluoro 4 Propoxybenzoic Acid

Strategic Approaches to the Synthesis of 3,5-Difluoro-4-propoxybenzoic Acid

The synthesis of this compound is typically achieved through a multi-step process that requires careful planning and execution. The general strategy involves the sequential functionalization of an aromatic precursor.

Precursor Synthesis and Halogenation Strategies

The journey towards this compound often begins with a readily available starting material that can be selectively halogenated. While specific precursors for this exact molecule are not extensively detailed in publicly available literature, the synthesis of related difluorobenzoic acids provides insight into potential halogenation strategies. For instance, the synthesis of various fluorinated benzoic acid derivatives often involves electrophilic fluorination or nucleophilic aromatic substitution reactions on appropriately substituted benzene (B151609) derivatives.

Etherification Reactions for Propoxy Moiety Introduction

A crucial step in the synthesis is the introduction of the propoxy group (-OCH₂CH₂CH₃) at the C4 position of the difluorinated aromatic ring. The most common and well-established method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comacs.org This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. organic-chemistry.org

In the context of this compound synthesis, the likely precursor is 3,5-difluoro-4-hydroxybenzoic acid. This phenolic compound can be deprotonated by a suitable base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a classic Sₙ2 reaction to form the desired ether linkage. masterorganicchemistry.com

The choice of solvent is critical for the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve the reactants and facilitate the reaction. masterorganicchemistry.com

To enhance the efficiency and yield of this etherification, phase-transfer catalysis is a valuable technique. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate. utahtech.edu

Reactant 1 Reactant 2 Base Catalyst Solvent Product
3,5-Difluoro-4-hydroxybenzoic acid1-BromopropanePotassium CarbonateTetrabutylammonium Bromide (Phase-Transfer Catalyst)Dimethylformamide (DMF)This compound
3,5-Difluoro-4-hydroxybenzoic acid1-IodopropaneSodium HydroxideNoneDimethyl Sulfoxide (DMSO)This compound

Carboxylic Acid Functionalization Techniques

Alternatively, the carboxylic acid group can be introduced later in the synthesis. This can be achieved through methods such as the oxidation of a corresponding benzyl alcohol or aldehyde, or the carboxylation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) with carbon dioxide.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several strategies can be employed to align with these principles.

One key area is the use of greener solvents. While traditional Williamson ether synthesis often employs polar aprotic solvents like DMF and DMSO, which have environmental and health concerns, research into alternative, more sustainable solvents is ongoing. Water, for instance, has been explored as a solvent for some etherification reactions, particularly when coupled with surfactant-assisted catalysis. researchgate.net

Another green approach is the use of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. orgchemres.org Furthermore, performing reactions under solvent-free conditions, where the reactants themselves act as the reaction medium, can eliminate the need for solvents altogether, representing a significant step towards a greener process. orgchemres.org

The development of catalytic versions of the Williamson ether synthesis also contributes to a greener process by reducing the amount of base required and minimizing salt byproducts. researchgate.net

Catalytic Systems and Reaction Optimization for Enhanced Yield and Selectivity

To improve the efficiency and cost-effectiveness of the synthesis, the use of catalytic systems and the optimization of reaction parameters are crucial.

As mentioned, phase-transfer catalysts are instrumental in accelerating the rate of the Williamson ether synthesis. The choice of the specific phase-transfer catalyst and its concentration can be optimized to maximize the yield and minimize reaction time.

Furthermore, the development of homogeneous catalytic systems for Williamson-type reactions is an active area of research. These systems can offer higher selectivity and milder reaction conditions. For instance, catalytic amounts of alkali metal benzoates and phenolates have been used to produce alkyl aryl ethers at high temperatures. researchgate.net

Reaction optimization involves systematically varying parameters such as temperature, reaction time, and the stoichiometry of reactants and reagents to find the conditions that provide the highest yield of the desired product with the fewest byproducts. For the synthesis of this compound, this would involve optimizing the conditions for the O-propylation of 3,5-difluoro-4-hydroxybenzoic acid.

Parameter Condition Effect on Yield/Selectivity
TemperatureIncreasing temperatureGenerally increases reaction rate, but may lead to side reactions if too high.
Reaction TimeOptimized for completionInsufficient time leads to incomplete conversion; excessive time may promote byproduct formation.
BaseStoichiometric or catalyticThe choice and amount of base affect the deprotonation of the phenol and can influence the reaction rate and yield.
Alkylating Agent1-Bromopropane vs. 1-IodopropaneIodides are typically more reactive than bromides, which can lead to faster reaction times.
Catalyst LoadingOptimized concentrationThe concentration of the phase-transfer catalyst needs to be sufficient to facilitate the reaction without being excessive.

By carefully considering these synthetic strategies, incorporating green chemistry principles, and optimizing catalytic systems and reaction conditions, the synthesis of this compound can be achieved in an efficient and more environmentally responsible manner.

Advanced Spectroscopic Characterization and Structural Analysis of 3,5 Difluoro 4 Propoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structural arrangement of atoms in a molecule. For 3,5-Difluoro-4-propoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, as well as the electron-donating nature of the propoxy group.

In the ¹H NMR spectrum, the aromatic region is simplified due to the molecular symmetry. The two equivalent aromatic protons (H-2 and H-6) are expected to appear as a doublet, with their chemical shift influenced by the deshielding effect of the adjacent fluorine atoms and the carboxylic acid group. The propoxy group gives rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons directly attached to the oxygen atom. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and participation in hydrogen bonding.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield position. The aromatic carbons exhibit complex splitting patterns and chemical shifts due to the combined effects of the fluorine and propoxy substituents. The carbon atoms directly bonded to fluorine (C-3 and C-5) will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atoms. The carbon atoms of the propoxy group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm) Multiplicity (due to F-coupling)
COOH~11-13br s-~165-170t
H-2, H-6~7.6-7.8d~8-10 (³JH-F)~112-115d
O-CH₂~4.1-4.3t~6-7 (³JH-H)~75-78t
CH₂~1.8-2.0sextet~7-8 (³JH-H)~22-25s
CH₃~1.0-1.2t~7-8 (³JH-H)~10-12s
C-1---~120-125t
C-3, C-5---~155-160d (¹JC-F ≈ 240-260)
C-4---~140-145t

Note: The chemical shifts and coupling constants are predicted values based on known data for similar compounds and may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopic Probing of Electronic Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electron density around the fluorine nuclei, which is modulated by the neighboring propoxy and carboxylic acid groups. The signal will appear as a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-6).

Table 2: Predicted ¹⁹F NMR Data for this compound

Assignment ¹⁹F Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F-3, F-5~-110 to -130t~8-10 (³JF-H)

Note: The chemical shift is referenced to a standard, typically CFCl₃. The predicted value is based on data for analogous fluorinated aromatic compounds.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comwikipedia.org

COSY: The ¹H-¹H COSY spectrum would show correlations between the coupled protons in the propoxy chain, specifically between the O-CH₂ and the adjacent CH₂ protons, and between this CH₂ and the terminal CH₃ protons. A key correlation would also be observed between the aromatic protons (H-2, H-6) and the fluorine atoms (F-3, F-5), confirming their ortho relationship. libretexts.org

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the direct assignment of the carbon signals for the aromatic CH (C-2, C-6) and the three carbons of the propoxy group based on the previously assigned proton signals.

HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for assigning the quaternary carbons. For instance, the aromatic protons (H-2, H-6) would show correlations to the carboxylic carbon (C=O), the carbon bearing the propoxy group (C-4), and the carbon to which the carboxylic acid is attached (C-1). The protons of the propoxy group (O-CH₂) would show a key correlation to the aromatic carbon C-4, confirming the ether linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups within the molecule.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is the broad O-H stretching vibration of the carboxylic acid, typically observed in the range of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding. docbrown.inforesearchgate.net The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700-1680 cm⁻¹. docbrown.inforesearchgate.net The C-O stretching and O-H bending vibrations will also be present in the fingerprint region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Propoxy Group: The C-H stretching vibrations of the aliphatic propoxy group will be observed in the 3000-2850 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage will give rise to bands in the 1260-1000 cm⁻¹ region.

C-F Bonds: The C-F stretching vibrations typically occur in the 1400-1000 cm⁻¹ region and can be difficult to distinguish in a complex molecule.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300-2500WeakBroad, Strong (IR)
C-H stretch (Aromatic)3100-30003100-3000Medium
C-H stretch (Aliphatic)3000-28503000-2850Medium-Strong
C=O stretch (Carboxylic acid)1700-16801700-1680Strong (IR), Medium (Raman)
C=C stretch (Aromatic)1600-14501600-1450Medium-Strong
C-O-C stretch (Ether)1260-10001260-1000Strong
C-F stretch1400-10001400-1000Strong

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and physical state of the sample.

Analysis of Hydrogen Bonding Interactions in Solid and Solution States

Benzoic acids are well-known to form strong intermolecular hydrogen-bonded dimers in the solid state and in non-polar solvents. nih.gov This dimerization involves the carboxylic acid groups of two molecules. The presence of this strong hydrogen bonding is evident in the IR spectrum by the significant broadening and red-shifting of the O-H stretching band and a slight red-shift of the C=O stretching frequency compared to the monomeric form.

In solution, the extent of dimerization is dependent on the solvent polarity and concentration. In polar, hydrogen-bond accepting solvents, the benzoic acid molecules are more likely to form hydrogen bonds with the solvent molecules, leading to a disruption of the dimeric structure. This would be reflected in the IR spectrum by the appearance of a sharper O-H stretching band at a higher frequency, characteristic of the monomeric or solvent-associated species.

The fluorine atoms in this compound can also participate in weaker C-H···F hydrogen bonding interactions, which can further influence the crystal packing in the solid state. A detailed analysis of the vibrational spectra in different states (solid vs. solution) and in various solvents can provide valuable information about the nature and strength of these hydrogen bonding interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

A critical step in the characterization of a chemical compound is the confirmation of its molecular formula through high-resolution mass spectrometry, which provides a highly accurate mass measurement. Following this, the elucidation of its fragmentation pathways via tandem mass spectrometry (MS/MS) offers deep insights into the molecule's structure and stability.

For this compound, specific experimental HRMS data is not present in the surveyed scientific literature. While the theoretical exact mass can be calculated from its molecular formula, experimental verification is a cornerstone of chemical analysis.

Furthermore, no published data on the fragmentation pattern of this compound could be located. Typically, for a benzoic acid derivative with a propoxy group, one would anticipate characteristic fragmentation patterns. These would likely include the loss of the propoxy group, decarboxylation (loss of CO₂), and cleavages within the propyl chain. The presence of two fluorine atoms would also be expected to influence the fragmentation, potentially leading to characteristic neutral losses or influencing the stability of certain fragment ions. Without experimental data, a definitive fragmentation pathway cannot be described.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the solid-state conformation, crystal packing, and intermolecular interactions of this compound.

A search of crystallographic databases and the broader scientific literature did not yield any published crystal structures for this compound. Therefore, a detailed, evidence-based discussion of its solid-state characteristics is not possible.

Conformational Analysis and Torsional Angles in the Crystalline State

The conformation of the molecule in the solid state, particularly the torsional angles defining the orientation of the propoxy group and the carboxylic acid group relative to the benzene (B151609) ring, would be revealed by X-ray crystallography. The planarity of the benzoic acid moiety and the conformation of the flexible propoxy chain are key structural features that are currently unknown. Understanding these details is crucial for computational modeling and for correlating the solid-state structure with its physicochemical properties.

Theoretical and Computational Chemistry Studies of 3,5 Difluoro 4 Propoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

To date, no specific studies have been found that report the application of quantum chemical calculations to 3,5-Difluoro-4-propoxybenzoic acid. Such studies would be necessary to provide the detailed analysis requested below.

Density Functional Theory (DFT) for Ground State Geometry and Energy Minimization

There are no published DFT studies that have determined the ground state geometry and performed energy minimization specifically for this compound. This type of analysis would be foundational for understanding the molecule's stable three-dimensional structure.

Ab Initio Methods for High-Level Electronic Structure Characterization

Similarly, the scientific literature lacks any studies that have employed high-level ab initio methods to characterize the electronic structure of this compound. These methods would provide a more precise understanding of its electronic properties.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and electrostatic potential maps for this compound is not available in the current body of scientific research.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

There is no evidence of molecular dynamics simulations having been conducted specifically for this compound. MD simulations are crucial for understanding the molecule's behavior over time and in different environments.

Exploration of Conformational Landscapes and Rotational Barriers

No research has been published that explores the conformational landscapes or calculates the rotational barriers of the propoxy group and the carboxylic acid group for this compound.

Investigation of Solvent Effects on Molecular Conformation and Dynamics

Studies investigating the influence of different solvents on the conformation and dynamics of this compound are also absent from the scientific literature. This information would be vital for predicting its behavior in various chemical environments.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Experimental Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of molecules like this compound. These theoretical predictions are invaluable for validating and interpreting experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. Common DFT functionals for this step include B3LYP and M06-2X, paired with a suitable basis set such as 6-311+G(2d,p) or TZVP, often incorporating a solvent model to mimic experimental conditions. researchgate.net

Magnetic Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding tensors (σ) are calculated for each nucleus.

Chemical Shift Calculation: The chemical shifts (δ) are then calculated relative to a reference standard, typically Tetramethylsilane (TMS), using the formula: δ_cal = σ_TMS - σ_cal. researchgate.net

The accuracy of these predictions is sensitive to the choice of the functional and basis set. For instance, studies on similar molecules have shown that the B3LYP functional with a TZVP basis set can yield high accuracy for ¹H NMR chemical shifts. researchgate.net

Vibrational Frequencies (FTIR and FT-Raman): Theoretical vibrational spectra are calculated to understand the molecule's vibrational modes. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net

Spectral Analysis: The calculated frequencies correspond to specific vibrational modes (e.g., C=O stretching, C-F stretching, O-H bending). These theoretical frequencies are often scaled by an empirical factor to better match experimental results due to the approximations inherent in the calculations and the neglect of anharmonicity.

As a direct computational study on this compound is not available, the following table presents an example of calculated and experimental vibrational frequencies for a structurally similar molecule, 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA), based on DFT (B3LYP/6-311++G(d,p)) calculations. researchgate.netorientjchem.org This illustrates the type of data and level of agreement that can be expected.

Vibrational AssignmentCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹) (FTIR)Experimental Wavenumber (cm⁻¹) (FT-Raman)
O-H Stretch35683580-
C-H Asymmetric Stretch300530083008
C-H Symmetric Stretch296529682968
C=O Stretch173517301730
C-C Stretch162516201620
O-H In-plane Bend143514301430
C-O Stretch128012811281
C-F Stretch116511691169

Table based on data for 3-methoxy-2,4,5-trifluorobenzoic acid as an illustrative example. researchgate.netorientjchem.org

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways, energetics, and the structures of transient species that are difficult to observe experimentally. For a compound like this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Reaction Mechanism Elucidation: The general approach involves mapping the potential energy surface (PES) of the reaction. This is done by identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. DFT is a common method for these calculations. bohrium.com

Transition State Analysis:

Locating Transition States: A transition state (TS) is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Various algorithms can be used to locate a TS structure.

Frequency Analysis: A key confirmation of a true transition state is a frequency calculation that yields exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, essentially the motion of the atoms as they traverse the energy barrier from reactant to product.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state correctly connects the desired reactants and products, an IRC calculation is performed. This calculation traces the reaction path downhill from the transition state, ideally leading to the reactant on one side and the product on the other.

For example, in studying the esterification of this compound, computational modeling could be used to compare different catalytic mechanisms. By calculating the activation energies (the energy difference between the reactants and the transition state) for each proposed pathway, the most likely mechanism can be identified as the one with the lowest energy barrier.

While specific reaction mechanism studies for this compound are not documented in the literature, the established methodologies used for other benzoic acid derivatives would be directly applicable. bohrium.comnih.gov

Structure Activity Relationship Sar Principles and Molecular Interactions of Fluorinated Benzoic Acid Derivatives in Vitro Focus

Fundamental Principles of Fluorine Substitution in Benzoic Acid Derivatives and their Impact on In Vitro Activity

The introduction of fluorine atoms onto a benzoic acid scaffold initiates a cascade of electronic and conformational changes that dictate the compound's biological activity. These modifications can enhance binding affinity, improve metabolic stability, and alter bioavailability. nih.govresearchgate.net The specific placement of two fluorine atoms and a propoxy group, as seen in 3,5-difluoro-4-propoxybenzoic acid, creates a unique combination of properties that are critical for its molecular recognition by biological macromolecules.

Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet with dramatically different electronic characteristics. nih.gov

Electronic Effects: The potent electron-withdrawing nature of fluorine significantly alters the electron distribution within the benzoic acid ring. nih.gov This inductive effect can lower the pKa of the carboxylic acid group, making it a stronger acid and influencing its ionization state at physiological pH. A lower pKa can also enhance interactions with cationic residues in a protein's active site. researchgate.netrsc.org Furthermore, the strong carbon-fluorine (C-F) bond can block sites of metabolic oxidation, thereby increasing the compound's stability in in vitro assays. researchgate.net

Table 1: Physicochemical Properties of Fluorine vs. Hydrogen

PropertyFluorine (F)Hydrogen (H)Impact on Benzoic Acid Derivatives
van der Waals Radius (Å)1.471.20Minimal steric impact, allowing it to mimic hydrogen. nih.gov
Electronegativity (Pauling Scale)3.982.20Strongly withdraws electron density, altering pKa and dipole moment. nih.gov
Bond Dissociation Energy (C-X, kcal/mol)~115 (C-F)~99 (C-H)Increases metabolic stability by blocking oxidative metabolism. researchgate.net
Lipophilicity Contribution (π value)+0.14-Increases local lipophilicity, potentially enhancing hydrophobic interactions. nih.gov

The 4-propoxy group on the benzoic acid ring primarily contributes to the molecule's interaction profile through hydrophobic and van der Waals forces. The three-carbon alkyl chain can occupy hydrophobic pockets within a protein's binding site, displacing water molecules and leading to a favorable entropic contribution to the binding free energy. nih.govresearchgate.net

The flexibility of the propoxy chain allows it to adopt various conformations, which can be crucial for achieving an optimal fit within the binding site. nih.gov This conformational adaptability can enable the molecule to engage with different regions of the receptor, potentially increasing binding affinity and specificity. The ether oxygen of the propoxy group is a weak hydrogen bond acceptor and can also participate in polar interactions, further anchoring the ligand within the active site. nih.gov

Investigation of Molecular Interactions with Biological Macromolecules (In Vitro, Non-Clinical)

Understanding how fluorinated benzoic acid derivatives interact with proteins at a molecular level is key to deciphering their mechanism of action. In vitro techniques and computational analyses have revealed the critical role of fluorine in mediating these interactions.

While organic fluorine is a very poor hydrogen bond acceptor, it frequently engages in favorable short-range interactions with various protein functional groups, collectively referred to as "fluorine bonding". unina.itresearchgate.netnih.gov These are not true hydrogen bonds but are better described as favorable electrostatic or multipolar interactions. unina.it X-ray crystallography and computational studies have shown that the carbon-fluorine bond can interact with:

Protein backbone amides (C-F···H-N)

Carbonyl groups (orthogonal C-F···C=O interactions)

Aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net

Table 2: Common Fluorine Interactions in Protein-Ligand Complexes

Interacting Protein GroupType of InteractionTypical Distance (Å)Significance
Backbone Amide (N-H)Weak Hydrogen Bond / Multipolar~2.8 - 3.5Contributes to ligand orientation and affinity. researchgate.net
Backbone Carbonyl (C=O)Orthogonal Multipolar Interaction~2.8 - 3.2Can significantly enhance binding affinity. unina.it
Aromatic Side Chains (Phe, Tyr, Trp)Anion-π / Quadrupole InteractionVariableContributes to hydrophobic and electronic complementarity. nih.gov
Aliphatic Side Chains (Leu, Val, Ile)Hydrophobic / van der WaalsVariableEnhances binding through desolvation effects. nih.gov

Fluorinated compounds are widely used in the design of enzyme inhibitors. frontiersin.org The strong electron-withdrawing nature of fluorine can render adjacent chemical groups more reactive. For instance, in certain molecular scaffolds, fluorine substitution can make a nearby carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an active site residue (e.g., serine or cysteine), leading to potent enzyme inhibition. nih.gov

In the context of benzoic acids, fluorination can enhance inhibitory potency through several mechanisms. For example, some benzoic acid derivatives have been shown to inhibit enzymes like α-amylase and tyrosinase. Fluorination could enhance this activity by:

Increasing Binding Affinity: Through the electronic and steric effects described above, leading to tighter binding in the enzyme's active site.

Altering Reaction Mechanisms: By stabilizing transition states. For example, α-fluorination of ketones can create potent transition-state analogue inhibitors of serine proteases. frontiersin.org

Blocking Metabolic Deactivation: Preventing the enzyme from metabolizing the inhibitor, thus prolonging its effect. researchgate.net

Studies on carboxylesterases have shown that while fluorine substitution on benzil analogs did not dramatically increase inhibitory potency, it did generate potent inhibitors, demonstrating the nuanced role of fluorine in modulating enzyme inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For fluorinated benzoic acid derivatives, QSAR models can predict the in vitro activity of novel analogues before their synthesis, accelerating the drug discovery process. researchgate.net

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Key descriptors for fluorinated benzoic acids often include:

Hydrophobicity (logP): Represents the molecule's partitioning between lipid and aqueous phases.

Electronic Parameters (e.g., Hammett constants, pKa): Quantify the electron-donating or -withdrawing nature of substituents.

Steric Descriptors (e.g., Molar Refractivity, van der Waals volume): Describe the size and shape of the molecule.

Topological Indices: Numerical descriptors of molecular structure.

QSAR studies on benzoic acid derivatives have revealed that factors like hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for inhibitory activity. For a series of fluorinated compounds, a QSAR model could identify the optimal degree and position of fluorination, as well as the ideal properties for other substituents like the propoxy chain, to maximize biological activity. researchgate.net For example, a model might predict that increasing the length of the alkoxy chain enhances hydrophobic interactions up to a certain point, after which steric hindrance reduces activity.

Advanced Applications in Material Science and Organic Synthesis

3,5-Difluoro-4-propoxybenzoic Acid as a Key Synthetic Intermediate

Organic building blocks are foundational, functionalized molecules used for the bottom-up assembly of complex molecular architectures. sigmaaldrich.com These components are pivotal in medicinal chemistry, organic synthesis, and materials chemistry. sigmaaldrich.comfluorochem.co.uk this compound, with its distinct functional groups, serves as a prime example of such a versatile building block.

The molecular structure of this compound contains key features suggestive of its potential as a precursor for liquid crystalline materials. The elongated, relatively rigid core structure provided by the benzene (B151609) ring is a common characteristic of mesogens (molecules that form liquid crystal phases). The presence of a terminal alkoxy chain (propoxy group) is a well-established strategy for promoting and controlling liquid crystalline behavior. For instance, 4-Propoxybenzoic acid is itself a liquid crystalline compound. sigmaaldrich.com The introduction of lateral fluorine atoms, as in the title compound, is a widely used tactic to modify the physical properties of liquid crystals, such as their melting points, clearing points, dielectric anisotropy, and viscosity. researchgate.net

Table 1: Comparison of Structural Features in Benzoic Acid Derivatives Relevant to Liquid Crystal Formation
CompoundKey Structural FeaturesRelevance to Liquid CrystallinityMelting Point (°C)
4-Propoxybenzoic acidAlkoxy chain, benzoic acid coreExhibits liquid crystal properties. sigmaaldrich.com144-146 sigmaaldrich.com
This compoundAlkoxy chain, lateral fluorine atoms, benzoic acid coreFluorine atoms can modify mesophase stability and dielectric properties.N/A
4-Alkylbenzoic acidsVarying length alkyl chains, benzoic acid coreForms hydrogen-bonded dimers that are fundamental to their liquid crystal behavior. nih.govVaries with chain length

This compound is classified as a key organic building block, a testament to its utility in synthesizing more complex molecules. fluorochem.co.uk Chemical suppliers offer this compound as a substrate for creating sophisticated molecular structures, particularly in the fields of medicinal and materials chemistry. fluorochem.co.ukfluorochem.co.uk The carboxylic acid group is a versatile functional handle, readily undergoing a wide range of chemical transformations such as esterification, amidation, and reduction.

Fluorinated benzoic acids, in general, serve as important intermediates in the synthesis of pharmaceuticals and other high-value chemicals. google.com For example, a multi-step synthesis starting from 2,3,4,5-tetrafluorobenzoic acid can produce 3,5-dimethoxy-2,4-difluorobenzoic acid, which is a key intermediate for an impurity of the antibiotic moxifloxacin. researchgate.net Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a crucial intermediate for certain antimicrobial quinolone drugs. semanticscholar.org These examples highlight a common strategy where the substituted benzoic acid core is assembled and then elaborated into a final, complex target molecule. semanticscholar.org The specific arrangement of substituents in this compound makes it a unique starting material for accessing novel chemical entities.

Supramolecular Chemistry and Crystal Engineering with Fluorinated Benzoic Acids

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. nih.gov In this context, fluorinated benzoic acids are particularly interesting due to the interplay of strong hydrogen bonding from the carboxylic acid group and the unique interactions introduced by fluorine atoms.

The carboxylic acid moiety is a powerful functional group for directing the assembly of molecules in the solid state through predictable hydrogen bonding. Benzoic acids typically form robust centrosymmetric dimers via O–H···O hydrogen bonds between their carboxyl groups. mdpi.com This primary interaction, known as a supramolecular synthon, is a cornerstone of crystal engineering.

The introduction of fluorine atoms can influence crystal packing through additional, weaker interactions such as C–H···F and F···F contacts, and by altering the electronic properties of the molecule. mdpi.com The study of co-crystals, where two or more different molecules are assembled in a single crystal lattice, reveals the hierarchy of these interactions. For instance, co-crystals have been formed between 4-fluoro-benzoic acid and melamine, creating interpenetrating 2D structures with extensive hydrogen-bonded networks. jlu.edu.cn In other systems, such as co-crystals of 3,5-dinitrobenzoic acid and acetamide, robust amide-amide dimer synthons are formed, which then connect to the acid via O-H···O hydrogen bonds. nih.gov The formation of these ordered networks is critical for designing materials with specific properties, and understanding the interplay between strong (O–H···O) and weaker (C–H···F) hydrogen bonds is key to rationally designing polar solids. acs.org

Table 2: Examples of Supramolecular Synthons in Benzoic Acid Crystal Structures
SystemPrimary Supramolecular SynthonResulting Network/StructureReference
Benzoic Acid / L-ProlineO-H···O (acid-carboxylate), N-H···O (amine-carboxylate)1D hydrogen-bonded chains. nih.gov nih.gov
4-Fluoro-benzoic Acid / MelamineN-H···N, N-H···OInterpenetrating 2D grid networks. jlu.edu.cn jlu.edu.cn
3,5-Dinitrobenzoic Acid / AcetamideN-H···O (amide-amide dimer), O-H···O (acid-amide)Forms channels containing solvent molecules. nih.gov nih.gov
4-Hydroxybenzoic AcidO-H···O (acid-acid dimer), O-H···O (phenol-acid)Forms diverse hydrogen-bonded networks. mdpi.com mdpi.com

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.gov Benzoic acid derivatives are excellent candidates for studying these phenomena. nih.gov In solution, for example, benzoic acid can form hydrogen-bonded dimers which may then aggregate into larger structures through aromatic interactions. nih.gov

The introduction of fluorinated chains to benzoic acid derivatives can lead to the formation of supramolecular gels in organic solvents. nih.govnih.gov In one study, perfluoroalkylated benzoic acids were shown to act as gelators, forming fibrous networks that could trap solvents. nih.govnih.gov The self-assembly process was driven by a combination of hydrogen bonding between the carboxylic acid groups and the strong hydrophobic effect of the perfluoroalkyl chains. nih.gov The resulting materials demonstrated potential applications in environmental remediation, such as oil spill treatment and dye adsorption. nih.govnih.gov Similarly, fluorinated silicon oligomers containing carboxylic acid groups have been shown to form molecular assemblies in aqueous solutions, with the shape and size of the aggregates being dependent on the chemical structure, including the length of the fluoroalkyl group. acs.org These studies highlight how the strategic fluorination of benzoic acids can be used to control self-assembly processes and create functional soft materials.

Potential Roles in Catalysis or as Ligands in Coordination Chemistry (if academically explored)

While specific academic exploration of this compound in catalysis or as a ligand appears limited, its chemical structure suggests clear potential in coordination chemistry. Carboxylic acids are classic ligands for metal ions, capable of forming a wide variety of coordination polymers or metal-organic frameworks (MOFs). nih.gov

In these structures, metal ions act as nodes, and the organic carboxylate molecules act as linkers, bridging the metal centers to form 1D, 2D, or 3D networks. nih.gov The properties of the resulting coordination polymer, such as its structure, porosity, and photophysical characteristics, are directly influenced by the nature of the organic ligand. nih.gov For example, ligands like 4,4′-stilbenedicarboxylic acid have been used to create luminescent MOFs where the emission properties are tied to the ligand itself. nih.gov

The presence of fluorine atoms in the this compound ligand could influence the properties of a resulting coordination polymer in several ways:

Electronic Effects: The electron-withdrawing nature of fluorine can modulate the acidity of the carboxylic acid and the electron density on the aromatic ring, which in turn affects the metal-ligand bond strength and the electronic properties of the final material.

Solubility and Stability: The propoxy group can enhance solubility in certain organic solvents during synthesis and can also fill space within the crystal lattice, affecting the framework's architecture.

Given the extensive use of dicarboxylates and other functionalized benzoic acids in constructing coordination polymers with applications in gas storage, separation, and sensing, this compound represents an unexplored but promising ligand for the design of new functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-difluoro-4-propoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) of a pre-functionalized benzoic acid derivative. For example, introducing the propoxy group via alkylation of a hydroxyl precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Fluorination is often achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with careful control of stoichiometry to avoid over-fluorination . Yield optimization requires monitoring reaction time, temperature, and catalyst loading (e.g., phase-transfer catalysts for heterogeneous reactions). Purity is confirmed via HPLC (≥95%) and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -110 to -125 ppm for meta-fluorine) .
  • HPLC-MS : Used to verify molecular weight and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .
  • X-ray Crystallography : Resolves crystal structure ambiguities, particularly for regiochemical confirmation in polyhalogenated analogs .
  • Elemental Analysis : Validates C, H, F, and O content within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from variations in purity, solvent grade, or measurement protocols. To address this:

  • Standardize Protocols : Use USP-grade solvents and controlled temperature (e.g., 25°C ± 0.5°C) .
  • Quantitative Solubility Assays : Employ UV-Vis spectroscopy at λmax (~260 nm) with calibration curves for precise quantification .
  • Computational Modeling : Predict solubility via COSMO-RS or Hansen solubility parameters to cross-validate experimental data .

Q. What strategies optimize the regioselectivity of fluorination in benzoic acid derivatives like this compound?

  • Methodological Answer :

  • Directing Groups : Use meta-directing groups (e.g., -COOH) to favor fluorination at the 3,5-positions.
  • Electrophilic Fluorination : Employ Selectfluor® in acidic media (e.g., AcOH) to enhance para-substitution control .
  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted side reactions during fluorination .

Q. How does the introduction of fluorine atoms impact the compound’s bioactivity in drug discovery studies?

  • Methodological Answer : Fluorine enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability.

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) isoforms to evaluate anti-inflammatory potential, comparing IC₅₀ values with non-fluorinated analogs .
  • SAR Studies : Systematically replace fluorine with other halogens (Cl, Br) to assess electronic effects on binding affinity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare results under inert (N₂) vs. oxidative (air) atmospheres .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC to replicate literature conditions .
  • Kinetic Studies : Apply Arrhenius equations to extrapolate shelf-life under standard storage (2–8°C) .

Application-Oriented Questions

Q. What methodologies are recommended for studying the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
  • Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., A549, MCF-7) using MTT assays, correlating with fluorinated analogs .
  • Metabolic Profiling : Incubate with liver microsomes to assess CYP450-mediated metabolism and identify stable metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.